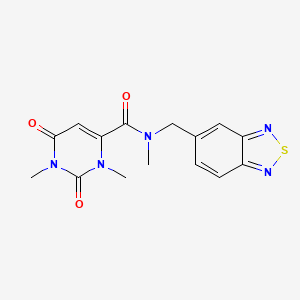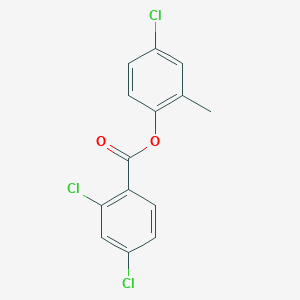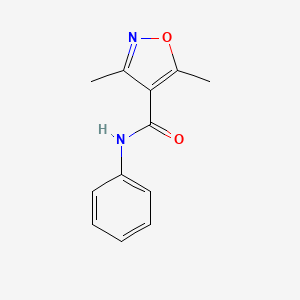![molecular formula C16H14F3NO2 B5525596 2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" pertains to a class of organic molecules that feature both the phenoxy and acetamide functional groups. These molecules are of interest in various fields of chemistry and materials science due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic aromatic compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides involves using 3-fluoro-4-cyanophenol as the primary compound. This process is characterized by reactions that establish the phenoxy and acetamide linkages through strategic functional group transformations (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as IR, 1H NMR, and elemental analysis. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include acetylation, esterification, and ester interchange steps. These reactions are facilitated by various reagents and conditions, leading to high yields of the target molecules. The reaction mechanisms are influenced by the specific functional groups present on the starting materials and the intermediates formed during the synthesis process (Z. Zhong-cheng & Shu Wan-yin, 2002).
科学的研究の応用
Photoreactions and Solvent Effects
Research has demonstrated the impact of solvents on the photoreactions of related compounds. For instance, flutamide, a compound with a similar structure, undergoes different photoreactions in acetonitrile and 2-propanol, highlighting the influence of solvents on the stability and reactivity of such compounds under UV light. This study suggests potential applications in understanding and optimizing photochemical processes for related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Crystal Structure and Optical Properties
The crystal structure and optical properties of orcinolic derivatives, which are structurally related to the query compound, have been analyzed. Such studies are essential for developing new materials with specific optical characteristics, which can be used in sensors, indicators, and other applications requiring precise optical responses to chemical or physical changes (Wannalerse et al., 2022).
Chemoselective Acetylation
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, illustrates the compound's role in synthesizing intermediates for natural antimalarial drugs. This research highlights the compound's utility in the selective synthesis of pharmaceutical intermediates, showcasing its importance in drug development and synthesis (Magadum & Yadav, 2018).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic agents, signifies the compound's relevance in medicinal chemistry. Such research is crucial for discovering new therapeutic agents with improved efficacy and reduced side effects (Rani, Pal, Hegde, & Hashim, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-5-2-3-8-14(11)22-10-15(21)20-13-7-4-6-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVUWKFXWGBUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)


![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)
![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)
![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
